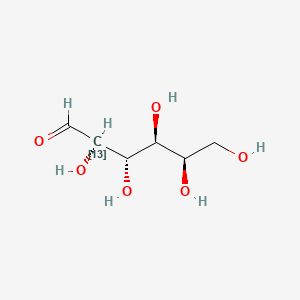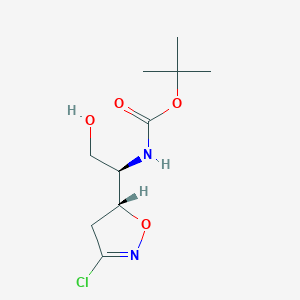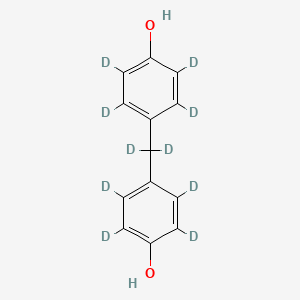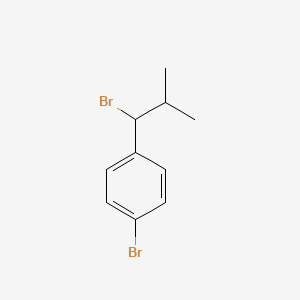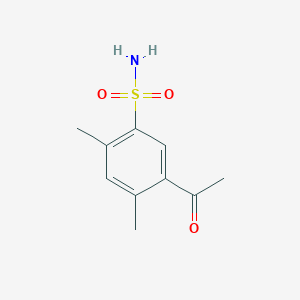
5-Bromo-3-methyl-2-morpholinocarbonylpyridine
Übersicht
Beschreibung
5-Bromo-3-methyl-2-morpholinocarbonylpyridine, also known as Bmoc-5-bromo-3-methylpyridine, is a chemical compound of interest due to its various properties and applications in scientific research and industry. It has a molecular weight of 285.14 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(5-bromo-3-methyl-2-pyridinyl)carbonyl]morpholine . The InChI code is 1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobials and Analgesics
Antimicrobial Synthesis : An efficient synthesis method was developed for 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in synthesizing potent antimicrobials. This method involves bromination of 3-acetylpyridine and is crucial for the creation of antimicrobial derivatives such as arecoline, phendimetrazine, and polygonapholine with an overall yield of 36% (Kumar et al., 2007).
Analgesic Activity : Novel pyrimidine derivatives were synthesized and showed significant analgesic activity without ulcerogenic effects in an acetic acid-induced writhing model in mice. This highlights their potential as analgesic agents (Chaudhary et al., 2012).
Antioxidant and Anticancer Research
Nitrogen-Containing Bromophenols : Research on the marine red alga Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols, demonstrating potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Synthesis of Antidepressants : The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was reported with a yield of 70.6%, confirmed by IR and 1H NMR. Its antidepressant activities were tested, suggesting further investigation into its antidepressant efficacy is warranted (Yuan, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUCTWOHRXARDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-morpholinocarbonylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
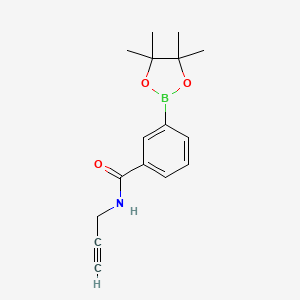

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
